Diheptyl adipate
Description
Structure
2D Structure
Properties
IUPAC Name |
diheptyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O4/c1-3-5-7-9-13-17-23-19(21)15-11-12-16-20(22)24-18-14-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITULKFUBJXOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCCCC(=O)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065809 | |
| Record name | Hexanedioic acid, diheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14697-48-4 | |
| Record name | 1,6-Diheptyl hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14697-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diheptyl adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014697484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, 1,6-diheptyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, diheptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diheptyl adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHEPTYL ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M01ZJ4HJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Diheptyl Adipate
Traditional Chemical Synthesis Routes
The conventional production of diheptyl adipate (B1204190) relies on the direct esterification of adipic acid with heptanol (B41253). This method is a cornerstone of industrial ester synthesis, characterized by its reliance on acid catalysts and specific process conditions to achieve high yields.
Esterification Mechanisms and Reaction Kinetics
The synthesis of diheptyl adipate from adipic acid and heptanol follows the Fischer-Speier esterification mechanism. This process is an acid-catalyzed nucleophilic acyl substitution. The mechanism is initiated by the protonation of the carbonyl oxygen of the dicarboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the alcohol (heptanol) attacks this activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule, leading to the formation of the ester linkage. As adipic acid is a dicarboxylic acid, this process occurs at both ends of the molecule to form the diester, this compound.
This reaction is reversible, and its kinetics are influenced by the concentrations of the reactants and the catalyst. To drive the equilibrium towards the formation of the ester product, it is essential to continuously remove the water produced during the reaction, often accomplished using a Dean-Stark apparatus. A kinetic model for a similar process, the esterification of adipic acid and ethylene (B1197577) glycol, was established as a second-order reaction, indicating that the reaction rate is dependent on the concentration of both the acid and the alcohol. researchgate.net The rate of the chemical reaction is a critical parameter that depends on the concentration of the reagents and can be described by differential kinetic equations. cyberleninka.ru
Catalytic Systems in this compound Synthesis
A variety of catalytic systems can be employed to facilitate the esterification of adipic acid. These can be broadly categorized into homogeneous and heterogeneous catalysts.
Homogeneous Catalysts : Traditional liquid acid catalysts are commonly used. These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (PTSA). nih.gov These catalysts are effective but can be corrosive and present challenges in separation from the final product, often requiring neutralization and washing steps that generate waste. researchgate.net
Heterogeneous Catalysts : To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed and are gaining prominence. These catalysts are environmentally friendlier, less corrosive, and can be easily separated from the reaction mixture by simple filtration, allowing for recycling and reuse. bloomtechz.com Examples of heterogeneous catalysts used for adipate synthesis include:
Solid Superacids : Magnetic nanometer-sized solid superacids, such as SO₄²⁻/Fe₃O₄-ZrO₂, have been used to synthesize dioctyl adipate with high conversion rates. researchgate.net
Heteropoly Acids : These are effective catalysts due to their strong acidity and have been used for the synthesis of dioctyl adipate. bloomtechz.com
Molecular Sieves : Zeolites, such as HY molecular sieves, have demonstrated high catalytic activity and thermal stability in the synthesis of adipate esters. bloomtechz.com
Titanate Catalysts : Tetrabutyl titanate is another catalyst used in the esterification of adipic acid. researchgate.net
The use of solid acid catalysts represents a trend towards more sustainable and efficient industrial processes for producing esters like this compound. bloomtechz.com
Process Parameters and Their Influence on Yield
The yield of this compound is highly dependent on the optimization of several key process parameters.
| Parameter | Optimal Condition/Influence | Rationale & Impact on Yield | Source |
| Molar Ratio (Alcohol:Acid) | A stoichiometric excess of alcohol (e.g., 2.2:1 to 4:1) is typically used. | An excess of heptanol shifts the reaction equilibrium towards the formation of the diester, maximizing the conversion of adipic acid and increasing the overall yield. mdpi.com | mdpi.com |
| Reaction Temperature | Typically ranges from 100°C to 190°C, depending on the catalyst and setup. | Higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of the alcohol to form ethers or olefins, which would reduce the purity and yield of the final product. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Catalyst Loading | Generally 1–2 wt% relative to the acid for homogeneous catalysts, or a specific mass for heterogeneous systems (e.g., 1.5% of total mass). | Balances the reaction rate against potential side reactions and cost. Sufficient catalyst is needed for a practical reaction time, but an excess can increase byproducts and process costs. researchgate.net | researchgate.net |
| Water Removal | Continuous removal of water via methods like a Dean-Stark trap or applying a vacuum. | As esterification is a reversible equilibrium reaction, removing the water byproduct is crucial to shift the equilibrium to the right, thereby driving the reaction towards completion and achieving a high yield (>95%). | |
| Reaction Time | Varies from 2 to 6 hours. | The time required to reach maximum conversion depends on the other process parameters like temperature and catalyst loading. researchgate.net | researchgate.net |
Biocatalytic Synthesis of this compound
Enzymatic synthesis offers a green and highly specific alternative to traditional chemical routes. This approach utilizes lipases as biocatalysts, operating under milder reaction conditions and often leading to higher purity products.
Enzyme Selection and Immobilization Strategies
The choice of enzyme is critical for the efficiency of biocatalytic ester synthesis. Lipases (E.C. 3.1.1.3) are the most widely used enzymes for this purpose due to their ability to catalyze esterification reactions in non-aqueous environments. biorxiv.org
Selected Lipases for Adipate Synthesis:
Candida antarctica Lipase (B570770) B (CALB) : This is one of the most effective and widely used lipases for the synthesis of various esters, including adipates like di(2-ethylhexyl) adipate (DEHA). biorxiv.orgbiorxiv.orgresearchgate.net It is often used in an immobilized form, commercially known as Novozym 435. researchgate.net Immobilized CALB has shown high catalytic activity and stability.
Thermomyces lanuginosus Lipase (TLL) : TLL is another lipase that has been successfully used in esterification reactions. conicet.gov.aracs.org It can be covalently immobilized on supports like modified chitosan (B1678972) to enhance its stability. conicet.gov.ar
Rhizomucor miehei Lipase (RML) : This lipase is also a candidate for adipate synthesis and has been investigated for its catalytic properties in organic media. acs.orgresearchgate.net
Immobilization Strategies: Immobilization is a key strategy to enhance the stability and reusability of enzymes, making the biocatalytic process more economically viable. Enzymes are often immobilized on solid supports, such as polymer beads (e.g., Immobead 150) or chitosan. conicet.gov.ar Immobilization prevents the enzyme from denaturing at high temperatures or due to shear stress, allows for easy separation from the reaction mixture, and enables its reuse over multiple reaction cycles. biorxiv.orgbiorxiv.org For instance, immobilized CALB has been reused for over 30 cycles with only a gradual loss of activity. biorxiv.org
Optimization of Biocatalytic Reaction Conditions
Similar to chemical synthesis, the efficiency of the biocatalytic route depends on the careful optimization of reaction parameters. Response Surface Methodology (RSM) is a common statistical tool used to optimize these conditions for maximum yield. dntb.gov.uaresearchgate.netupm.edu.my
| Parameter | Optimal Condition/Influence | Rationale & Impact on Yield | Source |
| Reaction Temperature | Typically 40°C - 65°C. | Lipases have an optimal temperature for activity. Temperatures in this range provide a good balance between reaction rate and enzyme stability. Higher temperatures can lead to rapid enzyme denaturation and loss of activity. researchgate.net | researchgate.net |
| Substrate Molar Ratio (Alcohol:Acid) | Generally between 2.5:1 and 4.5:1. | An excess of the alcohol is required to shift the equilibrium towards ester formation. However, a very large excess of alcohol can sometimes inhibit the enzyme's activity. researchgate.net | researchgate.net |
| Enzyme Loading | Typically 2.5% to 5% (w/w of substrates). | Increasing the amount of enzyme generally increases the reaction rate. However, there is a point of saturation beyond which adding more enzyme does not significantly improve the yield and increases costs. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |
| Water Removal | Application of a vacuum (e.g., 6.7 kPa). | The removal of water is critical to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion. In biocatalysis, applying a vacuum is a common and effective method that has been shown to achieve 100% conversion. biorxiv.orgresearchgate.net | biorxiv.orgresearchgate.net |
| Agitation Speed | e.g., 500 rpm. | Proper mixing is necessary to overcome mass transfer limitations between the substrates and the immobilized enzyme, ensuring uniform temperature and concentration throughout the reactor. scribd.com | scribd.com |
| Reaction System | Solvent-free systems are preferred. | Performing the reaction without a solvent (using the liquid substrates themselves as the medium) increases the concentration of reactants, enhances volumetric productivity, and simplifies downstream processing, making the process greener and more cost-effective. biorxiv.orgresearchgate.netscribd.com | biorxiv.orgresearchgate.netscribd.com |
Temperature and Reaction Duration Effects
Temperature is a critical parameter in the synthesis of adipate esters as it influences reaction rate, substrate solubility, and enzyme stability. In the enzymatic esterification of adipic acid with various alcohols, an increase in temperature, typically within the range of 35-65°C, has been shown to improve the yield. plasticisers.org This is attributed to enhanced solubility of the substrates and reduced viscosity of the reaction mixture. plasticisers.org However, higher temperatures can lead to the denaturation of the lipase enzyme, reducing its stability and reusability. plasticisers.orgbiorxiv.org For instance, in the synthesis of di(2-ethylhexyl) adipate (DEHA), a structurally similar compound, 50°C was identified as the optimal temperature to balance reaction rate and enzyme stability. plasticisers.orgresearchgate.net
Reaction duration also plays a crucial role. Studies on similar adipate esters have shown that an optimal reaction time exists to achieve maximum yield. For example, in the synthesis of di-tert-butyl adipate, maximum production was observed within the first 30 minutes, after which the yield might be negatively impacted, possibly due to hydrolysis. In the case of dimethyl adipate synthesis, a statistical model predicted an optimal reaction time of 358 minutes for maximum yield. researchgate.net For the synthesis of an adipate ester in a solvent-free system, an optimal reaction time of 360 minutes was predicted. researchgate.net
Table 1: Optimal Temperatures for Adipate Ester Synthesis
| Adipate Ester | Optimal Temperature (°C) | Catalyst/System |
| Di(2-ethylhexyl) adipate (DEHA) | 50 | Candida antarctica lipase B plasticisers.orgresearchgate.netmdpi.com |
| Dimethyl adipate | 58.5 | Immobilized Candida antarctica lipase B researchgate.net |
| General Adipate Esters | 35-65 | Enzymatic esterification plasticisers.org |
| Dialkyl adipates | 80 | Ionic liquid catalyst mdpi.com |
Enzyme Loading and Substrate Molar Ratios
The molar ratio of the substrates, adipic acid and alcohol (in this case, 1-heptanol), significantly affects the reaction equilibrium and final product yield. A stoichiometric molar ratio of 2:1 (alcohol to acid) is required for the complete conversion to the diester. biorxiv.org However, in practice, an excess of the alcohol is often used. This is particularly important in solvent-free systems where the excess alcohol can help to disperse the solid adipic acid in the reaction mixture. biorxiv.org For DEHA synthesis, an optimal molar ratio of 2.5:1 (alcohol to adipic acid) was found to be effective for driving the reaction to completion and preventing the formation of the monoester by-product. biorxiv.orgresearchgate.net
Table 2: Optimized Parameters for Adipate Ester Synthesis
| Parameter | Optimal Value | Adipate Ester Example | Rationale |
| Enzyme Loading | 5% (w/w of substrate) | Di(2-ethylhexyl) adipate (DEHA) biorxiv.orgresearchgate.net | Balances reaction rate and cost. biorxiv.org |
| Substrate Molar Ratio (Alcohol:Acid) | 2.5:1 | Di(2-ethylhexyl) adipate (DEHA) biorxiv.orgresearchgate.net | Improves dispersion of adipic acid and drives the reaction to completion. biorxiv.org |
Kinetic Modeling of Enzyme-Catalyzed Adipate Esterification
Kinetic modeling is a valuable tool for understanding and optimizing the enzymatic synthesis of adipate esters. researchgate.net These reactions are often complex, involving multiple substrates and products, and can be influenced by factors such as substrate inhibition. researchgate.net The synthesis of a diester like this compound from a dicarboxylic acid proceeds through two consecutive reactions, with the formation of an intermediate monoester. um.es
Many enzyme-catalyzed esterifications, including those for adipate esters, have been found to follow a Ping-Pong Bi-Bi mechanism. researchgate.net In some cases, inhibition by one of the substrates, such as the alcohol, can occur. researchgate.net For the synthesis of dimethyl adipate, the reaction was modeled using a Ping-Pong Bi-Bi mechanism with methanol (B129727) inhibition. researchgate.net Kinetic models allow for the determination of key parameters that can be used to simulate and predict the reaction behavior under different conditions. researchgate.net The development of robust kinetic models, often in conjunction with statistical tools like Response Surface Methodology (RSM), enables a deeper understanding of the interplay between various reaction parameters. researchgate.netresearchgate.netresearchgate.net
Solvent-Free Systems for Enhanced Biocatalysis
The use of solvent-free systems (SFS) for the biocatalytic synthesis of adipate esters like this compound offers significant advantages. researchgate.net These systems are more environmentally friendly and can lead to higher volumetric productivity compared to solvent-based systems. researchgate.netupm.edu.my In an SFS, the liquid substrates themselves act as the reaction medium, which can be particularly effective for lipases that act at interfaces. researchgate.net
For the synthesis of di(2-ethylhexyl) adipate (DEHA), a solvent-free system using immobilized Candida antarctica lipase has been shown to achieve 100% conversion to the diester. biorxiv.orgbiorxiv.org The removal of water, a byproduct of the esterification reaction, is crucial in these systems to prevent the reverse reaction (hydrolysis). biorxiv.org This is often achieved by applying a vacuum during the reaction. biorxiv.orgresearchgate.net The use of immobilized enzymes in SFS also facilitates their recovery and reuse, which is important for the economic feasibility of the process. biorxiv.org
Sustainable Production Pathways for Adipate Esters
The shift towards a bio-based economy has spurred research into sustainable production routes for chemicals like adipate esters, focusing on renewable feedstocks and greener synthesis processes.
Bio-based Feedstocks and Fermentative Adipic Acid Production
The conventional production of adipic acid relies on petroleum-based feedstocks like benzene (B151609), a process that is energy-intensive and generates significant greenhouse gas emissions, including nitrous oxide (N₂O). plasticisers.orgxmu.edu.cn A more sustainable alternative is the production of adipic acid from renewable resources through microbial fermentation. plasticisers.org
Various microorganisms, including Escherichia coli and Saccharomyces cerevisiae, have been engineered to produce adipic acid from sugars like glucose, which can be derived from non-food biomass such as agricultural waste. plasticisers.orgbiorxiv.org One promising strategy is the reverse adipate degradation pathway (RADP) in E. coli, which has achieved high titers and yields of adipic acid. plasticisers.orgbiorxiv.orgresearchgate.net This bio-based adipic acid can then be used as a platform chemical for the synthesis of various adipate esters, including this compound. plasticisers.org While progress has been made, challenges remain in scaling up these biocatalytic processes to be cost-competitive with conventional methods. tandfonline.com
Table 3: Fermentative Production of Adipic Acid
| Microorganism | Feedstock | Pathway | Reported Titer | Reference |
| Escherichia coli | Glucose | Reverse Adipate Degradation Pathway (RADP) | 68 g/L | plasticisers.orgbiorxiv.orgresearchgate.netmdpi.com |
| Saccharomyces cerevisiae | Glucose | Engineered Biosynthetic Pathway | 2.59 ± 0.5 mg/L | biorxiv.org |
| Candida tropicalis | Lauric acid methyl ester | Fatty Acid Degradation | 12.1 g/L | mdpi.com |
Environmental Footprint Analysis of this compound Synthesis Pathways
The environmental impact of producing this compound is largely tied to the synthesis route of its precursor, adipic acid. The traditional chemical synthesis from benzene has a significant environmental footprint due to high energy consumption and the emission of nitrous oxide, a potent greenhouse gas. plasticisers.org
Advanced Process Engineering and Optimization
Application of Response Surface Methodology in this compound Synthesis
Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing complex processes. In the context of this compound synthesis, which is typically achieved via the esterification of adipic acid with 1-heptanol, RSM is employed to model and analyze the effects of multiple independent variables on the reaction yield. dntb.gov.uaupm.edu.my By using designs such as the central composite rotatable design (CCRD), researchers can systematically study the interactive effects of critical parameters. upm.edu.myresearchgate.net
Key variables frequently investigated in the enzymatic or chemical-catalyzed synthesis of adipate esters include reaction temperature, reaction time, substrate molar ratio (heptanol to adipic acid), and catalyst concentration. researchgate.net RSM helps in developing a mathematical model, typically a quadratic polynomial equation, that describes the relationship between these variables and the process response (e.g., percentage conversion or yield). dntb.gov.ua
For instance, in the lipase-catalyzed synthesis of adipate esters, studies have shown that reaction time and enzyme amount can be the most significant variables affecting conversion rates. researchgate.net The analysis of the response surface plots and contour maps derived from the model allows for the identification of the optimal conditions to achieve the maximum yield. dntb.gov.ua A statistical model for a similar process predicted a maximum conversion yield of 97.6% under optimized conditions. researchgate.net Research on various adipate esters has demonstrated that RSM is effective in finding optimal synthesis conditions that are in close agreement with experimental results. dntb.gov.uaresearchgate.net
Table 1: Exemplary Factors and Levels for RSM Optimization of this compound Synthesis
| Factor | -α | -1 (Low) | 0 (Center) | +1 (High) | +α |
|---|---|---|---|---|---|
| A: Temperature (°C) | 50 | 60 | 70 | 80 | 90 |
| B: Molar Ratio (Heptanol:Adipic Acid) | 2:1 | 2.5:1 | 3:1 | 3.5:1 | 4:1 |
| C: Catalyst Loading (wt%) | 0.5 | 1.0 | 1.5 | 2.0 | 2.5 |
| D: Reaction Time (hours) | 3 | 4 | 5 | 6 | 7 |
This table represents a hypothetical experimental design for optimizing this compound synthesis using RSM, based on typical parameters studied for other adipate esters.
Artificial Neural Network Modeling for Yield Prediction in Adipate Esterification
Artificial Neural Networks (ANNs) offer a sophisticated method for modeling complex, non-linear relationships in chemical processes, such as the esterification reaction to produce this compound. mdpi.comarxiv.org ANNs, particularly those trained with backpropagation algorithms like the Levenberg-Marquardt algorithm, can be used to predict the reaction yield with high accuracy based on a set of input parameters. nih.gov
For the synthesis of adipate esters, an ANN model is typically developed with input variables (neurons) such as temperature, reaction time, enzyme or catalyst amount, and the molar ratio of substrates. nih.govresearchgate.net The network consists of an input layer, one or more hidden layers, and an output layer that corresponds to the predicted yield. mdpi.com Studies on the enzymatic synthesis of dioctyl adipate have successfully used a network architecture with four input variables, seven hidden nodes, and one output neuron to predict the reaction yield. nih.gov
The performance of the ANN model is evaluated by metrics such as the correlation coefficient (R²) and mean absolute error (MAE) between the predicted and actual experimental values. nih.gov For dioctyl adipate synthesis, R² values as high as 0.9998 for the training dataset and 0.9241 for the validation dataset have been reported, indicating the model's excellent capability to generalize and accurately predict the reaction yield within the studied parameter range. nih.gov Such models demonstrate that ANNs can be superior to RSM for both data fitting and estimation capabilities in some cases. researchgate.net This predictive power allows for the simulation and optimization of the synthesis process without the need for extensive experimental work. mdpi.comnih.gov
Table 2: Representative Performance of an ANN Model for Adipate Ester Yield Prediction
| Data Set | Correlation Coefficient (R²) | Mean Absolute Error (MAE) |
|---|---|---|
| Training | 0.9998 | 0.0966 |
| Validation | 0.9241 | 1.9439 |
Data adapted from studies on dioctyl adipate synthesis, representing the predictive accuracy of a well-trained ANN model. nih.gov
Downstream Processing and Purification Techniques for this compound
Following the synthesis of this compound, downstream processing is critical to isolate the ester and remove impurities such as unreacted starting materials (adipic acid and heptanol), the catalyst, and any by-products. biorxiv.orgsusupport.com The specific purification strategy depends on the synthesis method, particularly whether it was a solvent-based or solvent-free system. plasticisers.org
Common downstream processing steps for adipate esters include:
Catalyst Removal: If a solid or immobilized catalyst is used, it can often be removed by simple filtration. biorxiv.org For instance, in the synthesis of di(2-ethylhexyl) adipate (DEHA) with an immobilized enzyme, the catalyst can be filtered off for potential reuse. biorxiv.org
Removal of Unreacted Reactants: Unreacted adipic acid and excess heptanol are typically removed by vacuum distillation due to the significant difference in boiling points between these components and the high-boiling this compound ester. google.com
Washing and Neutralization: The crude ester may be washed with an alkaline solution, such as aqueous sodium hydroxide, to neutralize and remove any residual acidic catalyst and unreacted adipic acid, followed by washing with water to remove salts and residual base. google.com
Decolorization and Final Polishing: Activated carbon or bleaching earths can be used to remove colored impurities. A final polishing step, such as filtration, ensures the final product meets purity specifications. google.com In some cases, advanced techniques like vacuum steaming and peracid treatment are used concurrently to decolorize and purify plasticizer esters.
Advanced Analytical and Characterization Techniques for Diheptyl Adipate
Spectroscopic Characterization
Infrared Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For adipate (B1204190) esters like diheptyl adipate, IR spectroscopy confirms the presence of the characteristic ester linkage. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds.
Research on various adipic esters demonstrates a consistent pattern of absorption bands that are indicative of the ester functional group. engineeringpaper.netresearchgate.netresearchgate.net The most significant of these is the carbonyl (C=O) stretching vibration, which is typically strong and appears in a predictable region of the spectrum. spectroscopyonline.comorgchemboulder.com Additionally, the carbon-oxygen (C-O) single bond stretches provide further confirmation of the ester structure. spectroscopyonline.comorgchemboulder.com
A study on isotridecyl adipate identified key absorption bands that are transferable to the analysis of this compound. engineeringpaper.net The primary peaks observed are characteristic of the aliphatic ester structure.
Table 1: Characteristic Infrared Absorption Bands for Aliphatic Esters
| Vibrational Mode | Wave Number (cm⁻¹) | Appearance |
|---|---|---|
| C=O Stretch | 1750–1735 | Strong |
| C-O-C Asymmetric Stretch | 1300–1150 | Strong |
| C-O-C Symmetric Stretch | 1150–1000 | Medium-Strong |
| C-H Aliphatic Stretch | 2960–2850 | Strong, Multiple Bands |
Source: engineeringpaper.netspectroscopyonline.comorgchemboulder.com
The presence of a strong band around 1740 cm⁻¹ is a definitive indicator of the carbonyl group in the saturated ester, while the series of bands in the 1300-1000 cm⁻¹ region confirms the C-O linkages. orgchemboulder.com The strong absorptions corresponding to C-H stretching confirm the presence of the heptyl alkyl chains.
Nuclear Magnetic Resonance Spectroscopy for Molecular Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity of atoms by observing the magnetic properties of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov It is an indispensable tool for confirming the precise molecular configuration of this compound.
In a ¹H NMR spectrum of a simple, symmetrical adipate ester like this compound, distinct signals correspond to protons in different chemical environments. chemicalbook.comresearchgate.net
Protons on carbons adjacent to the ester oxygen (α-CH₂): These protons are deshielded by the electronegative oxygen atom and typically appear as a triplet at a chemical shift (δ) of approximately 4.0 ppm.
Protons on carbons of the adipic acid backbone (β- and γ-CH₂): The methylene (B1212753) protons of the central adipic acid moiety typically produce signals in the range of 1.6-2.4 ppm. chemicalbook.com
Methylene protons of the heptyl chains: The (CH₂)₅ chain of the heptyl groups will produce a series of overlapping signals in the upfield region, typically between 1.2 and 1.6 ppm.
Terminal methyl protons (CH₃): The protons of the terminal methyl groups of the heptyl chains are the most shielded and appear as a triplet at approximately 0.9 ppm.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. tandfonline.com Key signals for this compound would include the carbonyl carbon (C=O) around 173 ppm, the carbon adjacent to the ester oxygen (α-C) around 65 ppm, and various signals for the methylene and methyl carbons of the alkyl chains and adipate backbone at higher field (lower ppm values). chemicalbook.com The non-destructive nature and inherent quantitative ability of NMR make it a highly reliable method for structural verification.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. These methods work by distributing the components of a mixture between a stationary phase and a mobile phase.
Gas Chromatography Methodologies for this compound Analysis
Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (GC-MS), which allows for both quantification and definitive identification based on the mass-to-charge ratio of fragmented ions.
Several standardized methods exist for the analysis of adipate esters in various samples. Research on the related compound, di(2-ethylhexyl) adipate (DEHA), provides a framework for the analysis of this compound. One study utilized GC-MS to identify DEHA in a biological matrix, confirming its structure and presence. nemi.gov Another validated method was developed for quantifying DEHA and other plasticizers in medical devices using GC coupled with triple quadrupole mass spectrometry (GC-MS/MS), a technique that offers enhanced sensitivity and selectivity. rsc.org
A typical GC method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase.
Table 2: Example GC-MS Parameters for Adipate Ester Analysis
| Parameter | Condition |
|---|---|
| System | Agilent-7890 GC-MS |
| Column | Agilent DB-1 ms (B15284909) (30 m, 0.25 mm, 0.25 µm) |
| Injector Temperature | 200°C |
| Detector Temperature | 250°C |
| Oven Program | Initial 100°C (hold 4 min), ramp to 120°C at 50°C/min (hold 10 min), ramp to 220°C at 50°C/min (hold 6 min) |
Source: nemi.gov
The U.S. Environmental Protection Agency (EPA) also has methods, such as Method 506, which details the analysis of adipate esters in drinking water using GC with a photoionization detector (PID). rsc.org
High-Performance Liquid Chromatography for Adipate Ester Separation
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase packed into a column. It is well-suited for analyzing compounds that are not sufficiently volatile or stable for GC analysis. For adipate esters, reversed-phase HPLC is the most common approach.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol (B129727). researchgate.netaocs.org Separation occurs based on the compound's hydrophobicity; more nonpolar compounds like this compound are retained longer on the column. Detection is often achieved using a UV detector, as esters have some UV absorbance, or more universally with a mass spectrometer (LC-MS). nih.gov
An advanced method for detecting metabolites of DEHA in urine utilizes online solid-phase extraction (SPE) coupled with HPLC-tandem mass spectrometry (online-SPE-HPLC-MS/MS). thermofisher.com This automated approach allows for sample cleanup, concentration, and analysis in a single run, providing high sensitivity and accuracy. thermofisher.comthegoodscentscompany.com Ultra-High-Performance Liquid Chromatography (UHPLC), which uses columns with smaller particle sizes (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC.
High-Performance Thin-Layer Chromatography in this compound Detection
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high sample throughput and low operating costs. It utilizes plates coated with a stationary phase of smaller and more uniform particle size than conventional TLC, resulting in sharper bands, better separation efficiency, and higher detection sensitivity.
A novel HPTLC method was developed for the detection and quantification of DEHA. nemi.gov The method involved spotting the sample extract onto a silica (B1680970) gel plate, which was then developed in a chamber containing a mobile phase of petroleum ether, ethyl acetate, acetone, and glacial acetic acid. nemi.gov After development, the plate was treated with a chromogenic agent (bromine thymol (B1683141) blue solution) to visualize the separated spots, which could then be quantified using a densitometer. This method demonstrated excellent accuracy and precision. nemi.gov
HPTLC is particularly advantageous for screening a large number of samples simultaneously and can be coupled with mass spectrometry for substance identification directly from the plate.
Table 3: Referenced Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | N/A |
| Di(2-ethylhexyl) adipate (DEHA) | 7641 |
| Dioctyl adipate (DOA) | 31271 |
| Dihexyl adipate | 8046 |
| Dimethyl adipate | 12329 |
| Isotridecyl adipate | 33765 |
| Petroleum ether | 34757 |
| Ethyl acetate | 8857 |
| Acetone | 180 |
| Glacial acetic acid | 176 |
| Bromothymol blue | 6450 |
| Acetonitrile | 6342 |
| Methanol | 887 |
Note: A specific PubChem CID for di-n-heptyl adipate was not available. CIDs for related and mentioned compounds are provided. Source: chemicalbook.comctdbase.orguni.lunih.gov
Advanced Chromatographic Systems for Complex Matrices
When analyzing this compound in intricate samples such as environmental matrices or biological tissues, advanced chromatographic systems are employed to enhance separation and resolution from interfering compounds.
Ion-exchange chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. chromtech.comuoanbar.edu.iq While this compound itself is a neutral molecule, IEC can be instrumental in the sample preparation stage to remove ionic interferents from the matrix before the analysis of the neutral adipate ester. thermofisher.comsigmaaldrich.com This cleanup step is crucial for preventing matrix effects and ensuring accurate quantification in subsequent analyses.
Adsorption chromatography, another fundamental separation technique, relies on the differential adsorption of analytes onto the surface of a stationary phase. testbook.com In the context of this compound analysis, silica gel column chromatography is frequently used as a sample purification or "clean-up" step. polarresearch.nettandfonline.com This is particularly useful for separating the adipate ester from other components in a sample extract, such as in the analysis of Antarctic krill, where it was used to refine the sample before further instrumental analysis. polarresearch.nettandfonline.com
Serially Coupled Column Liquid Chromatography
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS), especially when coupled with gas chromatography (GC), is a cornerstone for the definitive identification and precise quantification of this compound.
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of this compound and other adipate esters. nih.govboku.ac.at This technique separates volatile and semi-volatile compounds in the gas phase before detecting them with a mass spectrometer, which provides detailed structural information for identification. boku.ac.at
GC-MS has been successfully applied to detect and quantify di(2-ethylhexyl) adipate (DEHA), a structurally similar compound, in a variety of complex matrices, including:
Food Samples: To determine the migration of the plasticizer from food packaging materials. nih.govsemanticscholar.orgresearchgate.net
Biological Samples: For instance, in the analysis of human milk and Antarctic krill. polarresearch.nettandfonline.comnih.gov
Environmental Samples: Including drinking water and atmospheric particles. rsc.orgnih.govepa.gov
In a typical GC-MS analysis of adipates, the sample is first extracted and then injected into the GC system. The compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for unambiguous identification by comparing it to spectral libraries. polarresearch.netsciopen.com For example, in the analysis of DEHA in Antarctic krill, GC-MS was used to confirm the structure of the compound detected by other methods. polarresearch.nettandfonline.com
Table 1: GC-MS Parameters for Adipate Analysis in Various Studies
| Parameter | Study 1: Antarctic Krill polarresearch.net | Study 2: Maize Tortilla researchgate.net | Study 3: Human Milk nih.gov |
| GC System | Agilent-7890 | SCION GC-TQMS | Not specified |
| Column | Agilent DB-1 ms (30 m, 0.25 mm, 0.25 µm) | Not specified | Not specified |
| Injector Temp. | 200°C | Not specified | Not specified |
| Oven Program | 100°C (4 min), to 120°C at 50°C/min (10 min), to 220°C at 50°C/min (6 min) | Not specified | Not specified |
| MS System | Agilent-7890 | Bruker Daltonics | Not specified |
| Ionization | Electron Ionization (70 eV) | Not specified | Not specified |
| Scan Mode | Full scan (50–550 amu) | Multiple Reaction Monitoring (MRM) | Not specified |
For the detection of trace levels of this compound, tandem mass spectrometry (MS/MS) offers enhanced sensitivity and selectivity compared to single-stage MS. core.ac.uknih.gov In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This technique, often operated in the Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interferences, allowing for lower detection limits. researchgate.netresearchgate.net
GC-MS/MS has proven effective for the trace analysis of DEHA and other plasticizers in challenging matrices like medical infusion sets and food products. researchgate.netnih.govresearchgate.net For instance, a study on maize tortillas developed a GC-MS/MS method that achieved detection limits in the range of 0.11-1.84 µg/kg. researchgate.net Another study on medical infusion sets demonstrated that GC-MS/MS provided higher sensitivity and selectivity than conventional GC-MS, which was crucial for identifying minority plasticizers. nih.govresearchgate.net The superior performance of MRM mode in reducing matrix interference is evident when comparing chromatograms from GC-MS (SIM mode) and GC-MS/MS (MRM mode), where the latter shows significantly cleaner baselines and more defined peaks for the target analytes. nih.gov
Gas Chromatography-Mass Spectrometry for Adipate Profiling
Other Characterization Techniques
Beyond chromatographic and mass spectrometric methods, other techniques can provide valuable information about the physical and chemical properties of this compound.
Fourier-Transform Infrared Spectroscopy (FT-IR) is a technique used to identify functional groups within a molecule. polarresearch.netresearchgate.net The FT-IR spectrum of dioctyl adipate (a close analog) shows characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the C-O bonds, confirming its chemical structure. researchgate.net This technique has been used to verify the presence of DEHA in extracts from Antarctic krill and to study its interaction in polymer blends. polarresearch.nettandfonline.comresearchgate.net
Thermogravimetric analysis (TGA) can be employed to study the thermal stability of this compound. This technique measures the change in mass of a sample as a function of temperature. Research on dioctyl adipate has utilized TGA to understand its thermal-oxidation mechanism by analyzing the products formed at elevated temperatures. sciopen.comresearchgate.net
Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques are fundamental in understanding the influence of this compound on the thermal stability and phase behavior of materials.
Thermogravimetric Analysis (TGA) is employed to measure the volatility and thermal stability of materials containing adipate plasticizers. google.com In studies of Poly(vinyl chloride) (PVC) compounds, TGA reveals the temperatures at which mass loss occurs, indicating the onset of degradation. For instance, research on PVC plasticized with various systems, including dioctyl adipate (a related compound), showed that the thermal performance data, such as the temperature at maximum rate of weight loss (T1max), can be systematically evaluated. researchgate.net TGA curves for plasticized PVC typically exhibit two distinct stages of degradation. researchgate.net The addition of certain co-plasticizers can increase the T1max value, signifying enhanced thermal stability. researchgate.net In the context of solid propellants, where dioctyl adipate is a common plasticizer, thermogravimetric differential thermal analysis (TG-DTA) is used to measure thermal decomposition temperatures at heating rates of 10 °C/min over a temperature range of 25–600 °C. nih.gov
Differential Scanning Calorimetry (DSC) provides insights into the phase transitions of materials, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). figshare.comisc-ras.ru When used as a plasticizer, this compound lowers the Tg of the polymer, which is a critical parameter for applications requiring low-temperature flexibility. wsdchemical.com For example, in studies of hydroxyl-terminated polybutadiene (B167195) (HTPB) based elastomers, DSC is used to determine the Tg. nih.gov The addition of plasticizers like dioctyl adipate to HTPB systems has been shown to lower the Tg, indicating an increase in the flexibility of the polymer network. nih.gov DSC has also been utilized to investigate the thermal behavior of ultra-high molecular weight polyethylene (B3416737) (UHMWPE) mixed with dioctyl adipate, revealing the competition between liquid-liquid phase separation and polymer crystallization upon cooling. isc-ras.ru Furthermore, DSC can be a valuable tool for assessing the molecular weight degradation of polymers like poly(butylene adipate-co-terephthalate), where changes in the crystallization temperature (Tc) can be correlated with a reduction in polymer molecular weight. figshare.com
| Thermal Analysis Technique | Property Measured | Typical Application for Adipate-Modified Materials |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Determining thermal stability and decomposition temperatures of plasticized polymers. researchgate.netnih.gov |
| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Measuring glass transition temperature (Tg), melting point (Tm), and crystallization behavior. nih.govfigshare.comisc-ras.ru |
Rheological Characterization Methods for this compound Modified Materials
Rheological studies are crucial for understanding the flow and deformation behavior of materials modified with this compound, which directly impacts their processing and end-use performance.
The addition of adipate plasticizers like dioctyl adipate (DOA) significantly influences the rheological properties of polymer systems. In asphalt (B605645) binders, for instance, Dynamic Shear Rheometer (DSR) tests show that DOA can increase the viscous components. tandfonline.com This modification leads to improved low-temperature performance, as evidenced by a decrease in creep stiffness and an increase in creep rate at low temperatures. tandfonline.com Similarly, in polymer composites used for applications like plastic bonded explosives, rheological properties are examined using stress-controlled rheometers with parallel-plate configurations. researchgate.net The addition of DOA to these systems has been shown to decrease viscosity. researchgate.net
The effect of adipates on the melt flow rate (MFR) of PVC compositions is another key area of study. Research on PVC plasticized with various adipates has shown that these additives can significantly increase the melt flow rate, indicating improved processability. mdpi.com For example, the fluidity of PVC melts containing butyl butoxyethyl adipate and decyl butoxyethyl adipate was found to be even slightly higher than that of compositions with industrial dioctyl adipate. mdpi.com
In the context of propellant binders like hydroxyl-terminated polybutadiene (HTPB), the addition of DOA has been observed to lower the viscosity of the HTPB-DOA mixture. scispace.com However, these mixtures can exhibit shear-thickening behavior, which is an important consideration for mixing processes. scispace.com
| Rheological Test | Measured Parameter | Impact of Adipate Addition |
| Dynamic Shear Rheometer (DSR) | Complex modulus, phase angle, creep stiffness | Increases viscous components, improves low-temperature performance in asphalt. tandfonline.com |
| Melt Flow Rate (MFR) | Mass of polymer flowing through a capillary in a given time | Increases melt fluidity of PVC, indicating better processability. mdpi.com |
| Rotational Viscometry | Viscosity as a function of shear rate | Lowers the viscosity of HTPB binders. scispace.com |
Microscopic and Surface Analysis (Scanning Electron Microscopy, X-ray Photoelectron Spectroscopy)
Microscopic and surface analysis techniques provide visual and chemical information about the morphology and surface composition of materials containing this compound.
Scanning Electron Microscopy (SEM) is used to observe the surface morphology of materials at high magnification. nrel.govpsu.edu In the study of polymer blends and composites, SEM can reveal information about phase dispersion, interfacial adhesion, and the effects of additives. For materials like activated carbon fiber used as a catalyst in the synthesis of dioctyl adipate, SEM is used to study the morphology of the products. researchgate.net In asphalt modified with DOA, SEM can be used to visualize the microstructure. researchgate.net Furthermore, in-situ mechanical testing within an SEM allows for the observation of deformation and damage mechanisms at the microstructural level. scielo.org
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. researchgate.netcardiff.ac.uk XPS is particularly valuable for studying surface modifications, contamination, and the distribution of additives like plasticizers on a polymer surface. For example, in the study of polybutylene adipate terephthalate (B1205515) (PBAT) films, XPS is used to analyze the chemical composition of the surface after various treatments. researchgate.net The intensity of characteristic peaks, such as those for carbon and oxygen, can change significantly, indicating alterations to the surface chemistry. researchgate.net The technique operates by irradiating a sample with monochromatic X-rays and analyzing the kinetic energies of the emitted photoelectrons. researchgate.net
| Analytical Technique | Information Obtained | Application for Adipate-Related Materials |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure | Visualizing catalyst morphology, filler dispersion, and polymer blend structures. researchgate.netresearchgate.netscielo.org |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface | Analyzing surface chemistry, contamination, and modification of polymer films. researchgate.netresearchgate.net |
Molecular Weight Determination (Gel Permeation Chromatography, Dilute Solution Viscometry)
Determining the molecular weight and molecular weight distribution of polymers is essential, as these properties are directly affected by the inclusion of plasticizers and can influence the final material properties.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. vscht.czresearchgate.net In the analysis of composite solid propellant ingredients, which include dioctyl adipate and a polymeric binder like HTPB, a triple detection GPC method can be established to analyze molecular weights (Mn, Mw), polydispersity index (PDI), intrinsic viscosity, and molecular sizes. nih.gov This provides deeper insights into the polymer's behavior and its correlation with propellant properties. nih.gov GPC has been used to separate phthalate (B1215562) esters and di(2-ethylhexyl) adipate using a porous styrene-divinylbenzene copolymer column. researchgate.net The technique has also been applied to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of various polymers, including poly(ethylene adipate). journalcsij.comtaylorandfrancis.com
Dilute Solution Viscometry is a classical method used to determine the viscosity-average molecular weight of a polymer. anton-paar.com The technique is based on the principle that dissolving a polymer in a solvent increases the solution's viscosity, and this increase is related to the polymer's molecular size and weight. anton-paar.com By measuring the viscosity of dilute polymer solutions at various concentrations and extrapolating to zero concentration, the intrinsic viscosity [η] can be determined. anton-paar.com The Mark-Houwink-Sakurada equation then relates the intrinsic viscosity to the molecular weight. journalcsij.com This method is applicable to various polymers and provides valuable information for molecular characterization, although it is a measure of molecular size rather than a direct measure of molecular weight.
| Determination Method | Key Parameter(s) | Relevance to Adipate-Modified Polymers |
| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution (MWD), Mn, Mw, PDI | Characterizes the polymer binder in formulations containing adipate plasticizers. nih.govjournalcsij.com |
| Dilute Solution Viscometry | Intrinsic Viscosity [η] | Correlates with viscosity-average molecular weight, providing insight into polymer chain dimensions in solution. journalcsij.comanton-paar.com |
Applications and Functionalization of Diheptyl Adipate in Material Science and Engineering
Diheptyl Adipate (B1204190) as a Polymeric Plasticizer
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most commonly a polymer. researchgate.net Diheptyl adipate serves as an effective plasticizer, particularly in applications demanding good performance at low temperatures.
Interactions with Polymer Matrices (e.g., Polyvinyl Chloride)
When introduced into a polymer matrix like polyvinyl chloride (PVC), this compound molecules intercalate between the long polymer chains. utar.edu.my This process disrupts the strong intermolecular forces (van der Waals forces) that hold the polymer chains in a rigid network. utar.edu.my By spacing out the polymer chains, the plasticizer reduces the polymer's glass transition temperature, leading to increased flexibility and softness at ambient temperatures. utar.edu.mypishrochem.com The compatibility between the plasticizer and the polymer is crucial for effective plasticization. Adipate esters, including this compound, are known to be compatible with a range of polymers such as PVC, nitrocellulose, ethyl cellulose, and various synthetic rubbers. chemceed.commdpi.com
The interaction is largely a physical process of blending rather than a chemical reaction. tandfonline.com The effectiveness of a plasticizer is often predicted by its solubility parameter. For instance, dioctyl adipate (DOA), a closely related adipate ester, has a Hansen Solubility Parameter (HSP) of approximately 17.6 MPa^0.5, which is similar to that of hydroxyl-terminated polybutadiene (B167195) (HTPB), indicating good compatibility. mdpi.com This similarity in solubility parameters allows the plasticizer to effectively lubricate the polymer chains. mdpi.com
Influence on Rheological Properties of Plasticized Systems
The addition of this compound significantly influences the rheological properties, or the flow and deformation characteristics, of polymer systems. In its liquid or molten state, the plasticizer reduces the viscosity of the polymer. wsdchemical.comresearchgate.net This reduction in melt viscosity improves the processability of the material, making it easier to mold, extrude, and shape. pishrochem.comwsdchemical.com
Effects on Material Performance Attributes in Polymers
The incorporation of this compound imparts several beneficial performance attributes to polymers:
Low-Temperature Flexibility: One of the most significant advantages of using adipate plasticizers is the excellent flexibility they provide at low temperatures. pishrochem.comgzchem.comunivarsolutions.com This prevents the material from becoming brittle and cracking in cold environments. gst-chem.com
Improved Durability and Wear Resistance: The enhanced flexibility can lead to improved durability and resistance to wear and tear. pishrochem.comgzchem.com
Good Weathering Properties and Heat Stability: Adipate plasticizers can contribute to good resistance to weathering and stability against heat. univarsolutions.commegavietnam.vn
Electrical Properties: They can also offer good electrical properties, making them suitable for applications in wire and cable insulation. pishrochem.comchemceed.comunivarsolutions.com
Combinatorial Applications with Other Plasticizers
This compound is often used in combination with other primary plasticizers, such as phthalates like dioctyl phthalate (B1215562) (DOP) or dibutyl phthalate (DBP). chemceed.compolytrans.beatamanchemicals.com This combinatorial approach allows for the fine-tuning of material properties to meet specific performance requirements. For instance, while a primary plasticizer might provide the main plasticizing effect, an adipate can be added specifically to enhance cold-resistant properties. wsdchemical.comtaylorandfrancis.com This is a common practice in the formulation of materials like cold-resistant agricultural films, food packaging films, and outdoor water pipes. polytrans.beatamanchemicals.com
This compound in Advanced Polymer Composites
In advanced polymer composites, such as those used in solid propellants, this compound (or its close analog, dioctyl adipate) is a key component of the binder system. mdpi.comnih.gov The binder, typically a polymer like HTPB, holds the solid filler particles (oxidizer and metallic fuel) together. The plasticizer is added to the binder to improve its processing characteristics and to enhance the mechanical properties of the final cured propellant. researchgate.netnih.gov The compatibility of the plasticizer with both the polymer and the filler particles is crucial for the performance of the composite. mdpi.com
This compound in Lubricant Formulations
Beyond its role as a plasticizer, this compound also finds application in the formulation of lubricants. allanchem.comsilverfernchemical.com Adipate esters can be used as a base fluid in synthetic lubricants, particularly for applications that require good performance at low temperatures. chemceed.comsolechem.eu They can also be blended with other base oils to improve their properties. chemceed.com In metalworking fluids, they can act as an additive to enhance lubricity and reduce friction. allanchem.com
This compound in Dielectric Fluid Compositions
There is currently no available research or published data to discuss the role or performance of this compound in dielectric fluid compositions.
This compound as a Co-solvent in Chemical Processes
There is currently no available research or published data to discuss the application of this compound as a co-solvent in chemical processes.
Environmental Fate and Degradation Pathways of Diheptyl Adipate
Environmental Release and Distribution Dynamics
The release of adipate (B1204190) esters into the environment can occur at various stages of their lifecycle, including during manufacturing, processing, use in consumer products, and disposal. nih.gov Under equilibrium conditions, a significant portion of adipate esters is expected to partition to the atmosphere and soil, with less than 1% remaining in the aquatic environment. who.int
While specific data for diheptyl adipate is limited, the atmospheric fate can be inferred from structurally similar compounds like di(2-ethylhexyl) adipate (DEHA) and diisooctyl adipate. These compounds, due to their vapor pressures, are expected to exist in both the vapor and particulate phases in the atmosphere. nih.govepa.govcpsc.gov
The primary degradation mechanism for the vapor-phase compound is reaction with photochemically-produced hydroxyl radicals. nih.govepa.gov For the analogous compound DEHA, the estimated half-life for this atmospheric reaction is approximately 16 hours. nih.govepa.gov The portion of the compound adsorbed to particulate matter is removed from the atmosphere through wet and dry deposition. nih.govepa.gov Direct photolysis may also contribute to degradation, as the functional groups can absorb UV light. cpsc.gov
When released into water, this compound's low water solubility dictates its behavior. who.int Similar to DEHA, it is expected to partition from the water column to suspended solids and sediment. epa.govcpsc.gov This tendency to adsorb to organic matter limits its mobility in aquatic systems. While hydrolysis can occur, increasing water solubility, the primary transport mechanism in water is associated with particulate matter. cpsc.gov Studies on DEHA have shown infrequent detection in fresh water, typically at concentrations below 1 µg/L. nih.gov
In the terrestrial environment, adipate esters are generally characterized by low mobility. Based on data for analogous compounds like DEHA and diisooctyl adipate, this compound is expected to have a high soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govepa.gov This high Koc value suggests strong adsorption to soil particles, making it relatively immobile and unlikely to leach into groundwater. epa.govcpsc.gov While volatilization from moist soil surfaces can be a potential fate process, it is significantly attenuated by this strong adsorption to soil. nih.gov
Aquatic Transport and Sedimentation Processes
Biodegradation Mechanisms of this compound
Biodegradation is a critical pathway for the environmental degradation of this compound, primarily occurring through microbial action in various ecosystems.
This compound has been shown to be susceptible to microbial degradation in wastewater treatment environments. A key study investigating the biodegradability of several aliphatic adipic acid diesters in acclimated activated sludge systems provides direct evidence for its degradation. nih.govnih.gov In this research, a mixed ester product, di(heptyl, nonyl) adipate, demonstrated rapid and significant primary biodegradation. nih.govnih.gov
The study observed that after a 24-hour period, the primary biodegradation of di(heptyl, nonyl) adipate ranged from 67% to over 99% at feed levels of 3 and 13 mg/liter. nih.govnih.gov Furthermore, ultimate biodegradation was assessed using carbon dioxide evolution procedures. nih.gov When microorganisms from acclimated activated sludge were used as the seed, more than 75% of the theoretical carbon dioxide was evolved over a 35-day test period for the diesters studied. nih.govnih.gov These findings indicate an essentially complete biodegradation process and suggest that esters like this compound would not persist in environments with similar mixed microbial populations. nih.govnih.gov
Table 1: Primary Biodegradation of Adipate Esters in Activated Sludge
| Compound | Feed Level (mg/L) | Primary Biodegradation (24h) | Source |
|---|---|---|---|
| Di(heptyl, nonyl) adipate | 3 | >99% | nih.gov |
| Di(heptyl, nonyl) adipate | 13 | 67% | nih.gov |
| Di(2-ethylhexyl) adipate | 3 | >99% | nih.gov |
| Di(2-ethylhexyl) adipate | 13 | 99% | nih.gov |
The initial and rate-limiting step in the biodegradation of adipate esters is enzymatic hydrolysis. europa.eu This process involves the cleavage of the ester bonds to yield adipic acid and the corresponding alcohol—in this case, heptanol (B41253). europa.eueuropa.eu While specific studies on this compound are not prevalent, research on other adipate esters like dihexyl adipate, bis(1-phenylethyl) adipate, and DEHA confirms this pathway. europa.euscirp.orgnih.gov
Lipases are the primary enzymes responsible for this hydrolysis. scirp.org For instance, lipase (B570770) from Candida antarctica has been shown to be effective in hydrolyzing bis(1-phenylethyl) adipate. scirp.org In vitro experiments with DEHA demonstrated that tissue preparations from the liver, pancreas, and small intestine of rats could hydrolyze the ester at a significant rate. nih.gov This rapid enzymatic breakdown into water-soluble metabolites (adipic acid and an alcohol) facilitates further metabolism and degradation within organisms and the wider environment. europa.eu
Metabolite Identification and Degradation Pathways
Hydrolytic Stability and Environmental Transformation
Abiotic degradation through hydrolysis is a possible but generally slow transformation pathway for this compound in the environment. The stability of the ester bonds to non-enzymatic hydrolysis is dependent on the pH of the surrounding medium.
Estimated hydrolysis half-lives at a neutral pH of 7 are quite long, on the order of years. nih.gov However, the rate of hydrolysis increases under alkaline conditions. At a pH of 8, the estimated half-life decreases significantly to around 120 days, and in more basic solutions (pH 9 or higher), the half-life can be less than a day. nih.govepa.govoecd.org Given that most natural water bodies have a pH between 6 and 8, abiotic hydrolysis is not considered a primary environmental fate process compared to biodegradation. epa.goveuropa.eu The compound is characterized as having good resistance to hydrolysis under typical environmental conditions. cymitquimica.comspecialchem.com
Future Directions and Emerging Research Avenues for Diheptyl Adipate
Novel Synthesis Methodologies and Catalyst Development
The manufacturing of diheptyl adipate (B1204190) is undergoing a transformation, moving away from traditional methods toward more sustainable and efficient processes. Conventional synthesis relies on the direct esterification of adipic acid and n-heptanol, often using strong mineral acids like sulfuric acid or p-toluenesulfonic acid as catalysts. However, these traditional catalysts present challenges such as equipment corrosion, difficult separation from the final product, and environmental pollution.
Emerging research focuses on developing cleaner, reusable, and more selective catalysts.
Solid Acid Catalysts : These catalysts are at the forefront of green synthesis for adipate esters. Novel solid superacid resins, for example, are being used to replace concentrated sulfuric acid. These resins demonstrate high esterification rates and selectivity, and their solid nature allows for easy separation from the liquid product, enabling catalyst recycling and simplifying post-reaction purification. This minimizes waste, prevents equipment corrosion, and offers a more environmentally friendly process.
Enzymatic Catalysis : Biocatalysis, particularly using lipases, represents a significant leap forward. Immobilized lipases, such as that from Candida antarctica, have been successfully used for the synthesis of related adipate esters with near-quantitative conversion rates (approaching 100%) under mild conditions. These enzymatic methods can be conducted in solvent-free systems, drastically reducing the environmental footprint of the synthesis.
Ionic Liquids : Acidic ionic liquids are being explored as dual-purpose catalysts and solvents. In such systems, the reagents are dissolved in the ionic liquid phase, while the adipate ester product, being immiscible, forms a separate phase. This allows for continuous removal of the product, which shifts the reaction equilibrium to favor higher yields.
Sustainable Precursors : A major thrust in greening the entire life cycle of diheptyl adipate involves the production of its precursor, adipic acid, from renewable resources. Instead of relying on petrochemicals, researchers are engineering microorganisms like E. coli to produce adipic acid through fermentation of waste materials, utilizing metabolic pathways such as the reverse adipate degradation pathway (RADP). fishersci.sewikipedia.org
Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis
| Catalyst Type | Advantages | Disadvantages | Representative Yields |
|---|---|---|---|
| Traditional Mineral Acids | Low cost, high activity | Corrosive, difficult to separate, environmental pollution | Variable |
| Solid Acid Resins | Reusable, non-corrosive, easy separation, high selectivity | Higher initial cost | High |
| Immobilized Lipases | High specificity, mild reaction conditions, solvent-free options, biodegradable | Higher cost, potential for deactivation | Up to 100% |
| Ionic Liquids | Catalyst and solvent, can drive reaction equilibrium | High cost, potential toxicity concerns | High |
Development of this compound for Specialized Applications
While broadly used as a plasticizer, research is steering this compound towards more specialized and high-value applications, driven by its favorable properties and safety profile.
Bio-based High-Performance Plasticizers : A primary driver is the increasing demand for safe, non-phthalate plasticizers. This compound, especially when derived from bio-based feedstocks, is being developed as a "green" plasticizer for sensitive applications. It is particularly valued for imparting excellent flexibility and durability to polymers like poly(vinyl chloride) (PVC), especially at low temperatures. ontosight.aifishersci.ca Its use is critical in food packaging films, where it helps maintain the integrity of materials used for frozen foods, and in medical devices like flexible tubing and bags. ontosight.ai
Advanced Polymer Composites : this compound is being explored as a functional component in advanced polymer systems. For example, research into furandioate-adipate copolyesters uses adipate monomers to fine-tune the material's properties. By incorporating adipates, researchers can adjust the glass transition temperature, hydrophobicity, and rate of biodegradation, creating tailored polymers for specific uses like performance coatings or controlled-release materials.
Specialty Lubricants and Fluids : The properties of this compound make it suitable for formulation into synthetic lubricants and hydraulic fluids, where thermal stability and good lubricity are required. ontosight.ai
Cosmetics and Personal Care : In the personal care industry, it functions as an emollient and skin-conditioning agent, valued for its ability to soften and smooth the skin without a heavy or greasy feel. ontosight.ai
Enhanced Biodegradation Strategies and Environmental Remediation
With a strong global push for a circular economy, designing plasticizers for a sustainable end-of-life is a critical research area. Future strategies for this compound focus on enhancing its biodegradability and minimizing its environmental persistence.
Molecular Design for Degradability : The inherent biodegradability of this compound is superior to many phthalate-based plasticizers, particularly due to its linear alkyl chains which are more accessible to microbial enzymes. Research focuses on optimizing the molecular structure of adipate esters to further enhance this property.
Bio-composites for Accelerated Degradation : One promising strategy involves blending polymers plasticized with this compound with natural materials. For instance, incorporating reed fiber into poly(butylene adipate-co-terephthalate) (PBAT) has been shown to significantly accelerate biodegradation. atamanchemicals.com The natural fibers can increase the surface hydrophilicity and create pores and cracks during degradation, which increases the surface area available for microbial attack and accelerates the breakdown of the polymer matrix. atamanchemicals.com
Enzyme-Mediated Remediation : Specific enzymes have been identified that can efficiently break down adipate-based materials. Lipases and esterases, in particular, can catalytically hydrolyze the ester bonds that form the backbone of both the plasticizer and many biodegradable polyesters. atamanchemicals.com This opens up possibilities for targeted environmental remediation strategies, where contaminated sites could be treated with specific enzymes to accelerate the decomposition of plastic waste. Research in this area seeks to identify more robust enzymes and optimize their application for large-scale use.
Theoretical and Computational Studies of this compound
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and development of new materials, and this compound is no exception. These theoretical studies provide insights at a molecular level that are often difficult to obtain through experiments alone.
Molecular Dynamics (MD) Simulations : MD simulations are a cornerstone of computational research in this area. Scientists can build virtual models of polymer systems, such as PVC, plasticized with this compound to predict key material properties. These simulations can calculate the glass transition temperature (Tg), Young's modulus, and other mechanical properties, providing a way to screen potential plasticizer candidates before committing to laboratory synthesis. For example, MD studies on similar plasticizers have been used to compare their effectiveness against traditional phthalates, identifying which structures are most effective at increasing polymer chain mobility and flexibility. uni.lu
Quantum Mechanics (QM) and Density Functional Theory (DFT) : For a deeper understanding of chemical stability and reactivity, QM methods are employed. These calculations can be used to investigate the thermal stability of plasticized materials by analyzing bond dissociation energies. atamanchemicals.com DFT can reveal detailed electronic structure information, helping to understand interactions between the plasticizer and the polymer matrix at a sub-molecular level.
Predictive Modeling for Synthesis : Computational tools are also being applied to the synthesis process itself. Artificial Neural Networks (ANNs), a form of machine learning, have been trained to predict the yield of adipate ester synthesis based on reaction parameters like temperature, time, and catalyst concentration. fishersci.com Such models can rapidly identify optimal reaction conditions, reducing the need for extensive experimental trial-and-error.
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 94189 |
| Adipic acid | 196 |
| n-Heptanol | 8134 |
| Di(2-ethylhexyl) adipate (DEHA) | 7641 |
| 2-Ethylhexanol | 7720 |
| Dioctyl adipate (DOA) | 31271 |
| Sulfuric acid | 1118 |
| p-Toluenesulfonic acid | 6101 |
| Di-n-butyl adipate | 7784 |
| Di(2-ethylhexyl) succinate (B1194679) | 7643 |
| Di-n-butyl succinate | 8830 |
| Triethylamine | 8471 |
| Poly(vinyl chloride) (PVC) | N/A (Polymer) |
| Poly(butylene adipate-co-terephthalate) (PBAT) | N/A (Polymer) |
| Lipase (B570770) | N/A (Enzyme Class) |
| Cellulase | N/A (Enzyme Class) |
| Esterase | N/A (Enzyme Class) |
| Hexanitrohexaazaisowurtzitane (CL-20) | 9866439 |
| Diethyl adipate | 8844 |
| Diheptyl succinate (DHPS) | 158485 |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying diheptyl adipate in environmental or biological matrices?
- Gas chromatography-mass spectrometry (GC-MS) is a validated approach for detecting adipate esters, with protocols adapted from studies on dibutyl adipate and diethylhexyl adipate. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should precede analysis to reduce interference. Calibration curves using deuterated internal standards (e.g., d4-diethyl adipate) improve precision .
- High-performance liquid chromatography (HPLC) with UV detection (210–230 nm) is an alternative for non-volatile derivatives, though sensitivity may vary. Method validation should include recovery rates (≥80%) and limits of detection (LOD < 0.1 ppm) .
Q. How can researchers optimize the synthesis of this compound for high purity and yield?
- Esterification of adipic acid with heptanol under acid catalysis (e.g., sulfuric acid) at 110–130°C for 4–6 hours achieves yields >85%. Azeotropic distillation (toluene or benzene) removes water to shift equilibrium. Post-synthesis purification via vacuum distillation (150–200°C, 1–5 mmHg) or recrystallization from ethanol enhances purity (>98%) .
- Alternative catalysts like p-toluenesulfonic acid or enzymatic methods (lipases) reduce side reactions but require longer reaction times (24–48 hours) .
Q. What preliminary toxicological screening protocols are suitable for this compound?
- Acute toxicity testing in rodents (OECD 423) using oral doses (300–2000 mg/kg) with 14-day observation periods is recommended. Histopathological examination of liver and kidney tissues should follow, given structural similarities to di(2-ethylhexyl) adipate (DEHA), which induced hepatic adenomas in mice .
- In vitro mutagenicity assays (Ames test) using Salmonella typhimurium strains TA98 and TA100 can screen for genotoxicity, though DEHA analogs showed negative results .
Advanced Research Questions
Q. How should researchers reconcile contradictory carcinogenicity data between rodent models for adipate esters?
- Di(2-ethylhexyl) adipate (DEHA) caused liver tumors in mice but not rats, suggesting species-specific metabolic differences. Experimental designs should compare hepatic cytochrome P450 (CYP) activity and peroxisome proliferation biomarkers (e.g., ACOX1) across models. Dose-response studies (0.1–5% dietary inclusion) over 24 months are critical, with interim sacrifices at 6/12/18 months to track preneoplastic lesions .
- Incorporate pharmacokinetic modeling to assess bioaccumulation thresholds and metabolite profiles (e.g., monoesters) that may drive toxicity .
Q. What experimental frameworks address the lack of reproductive toxicity data for this compound?
- Follow OECD Guideline 421 (Reproductive/Developmental Toxicity Screening) using Sprague-Dawley rats. Administer doses (100–1000 mg/kg/day) via oral gavage during premating (14 days), gestation, and lactation. Endpoints include sperm motility, estrous cyclicity, litter size, and offspring viability. Histological analysis of gonads and hormone assays (testosterone/estradiol) are essential .
- Cross-reference with dibutyl adipate studies, which showed reduced fertility in mice at high doses (2000 mg/kg), to identify sensitive endpoints .
Q. How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?
- Conduct OECD 301B (Ready Biodegradability) tests: Incubate this compound with activated sludge (30°C, 28 days) and measure CO₂ evolution (>60% indicates biodegradability). For bioaccumulation, determine the octanol-water partition coefficient (log KOW) via shake-flask method; values >3.0 suggest potential for biomagnification .
- Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity in aquatic organisms (e.g., Daphnia magna), validated by acute toxicity assays (OECD 202) .
Data Contradiction Analysis
Q. Why do carcinogenicity findings for adipate esters vary between studies, and how can this be resolved?
- Discrepancies arise from differences in species (mouse vs. rat), exposure duration, and metabolite kinetics. For example, DEHA's hydrolysis to mono(2-ethylhexyl) adipate in mice may activate peroxisome proliferator-activated receptors (PPARα), a pathway less responsive in rats. Researchers should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
